Methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate

Physicochemical profiling LC-MS method development Chemical inventory control

Methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate (CAS 1210194-23-2) is a fully synthetic, polyfunctional small molecule (C₁₈H₂₀ClN₃O₄S; MW 409.89 g/mol) that integrates three pharmacophorically significant modules within a single architecture: a methyl 6-chloropyridine-3-carboxylate core, a sulfonyl linker, and an N-benzylpiperazine terminus. This compound belongs to the sulfonylpiperazine class—a privileged scaffold in medicinal chemistry associated with anticancer, antidiabetic, antibacterial, antifungal, anti-tubercular, and anti-inflammatory activities across >187 potent heterocyclic derivatives.

Molecular Formula C18H20ClN3O4S
Molecular Weight 409.89
CAS No. 1210194-23-2
Cat. No. B2767277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate
CAS1210194-23-2
Molecular FormulaC18H20ClN3O4S
Molecular Weight409.89
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(N=C1)Cl)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C18H20ClN3O4S/c1-26-18(23)15-11-16(17(19)20-12-15)27(24,25)22-9-7-21(8-10-22)13-14-5-3-2-4-6-14/h2-6,11-12H,7-10,13H2,1H3
InChIKeyWCHRDIKMVBFFSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate (CAS 1210194-23-2): Procurement-Relevant Structural and Pharmacophoric Profile


Methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate (CAS 1210194-23-2) is a fully synthetic, polyfunctional small molecule (C₁₈H₂₀ClN₃O₄S; MW 409.89 g/mol) that integrates three pharmacophorically significant modules within a single architecture: a methyl 6-chloropyridine-3-carboxylate core, a sulfonyl linker, and an N-benzylpiperazine terminus . This compound belongs to the sulfonylpiperazine class—a privileged scaffold in medicinal chemistry associated with anticancer, antidiabetic, antibacterial, antifungal, anti-tubercular, and anti-inflammatory activities across >187 potent heterocyclic derivatives [1]. The compound is currently catalogued as a research-grade building block, supplied at ≥95% purity for non-human research use only .

Why Generic Substitution Fails for Methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate (CAS 1210194-23-2)


Generic substitution is precluded because the three defining structural modules of this compound—the 6-chloro-3-pyridinecarboxylate ester, the sulfonyl bridge, and the N-benzylpiperazine—are not simultaneously present in any commercially available in-class analog. Removal or replacement of any single module fundamentally alters the molecule's hydrogen-bonding capacity, lipophilicity, and conformational flexibility, which collectively govern target engagement . Methyl 6-chloropyridine-3-carboxylate (CAS 73781-91-6), for instance, lacks both the sulfonyl-piperazine moiety and consequently the entire sulfonamide pharmacophore that is essential for the biological activity observed across sulfonylpiperazine derivatives [1]. Conversely, 4-benzylpiperazine alone lacks the pyridine ring and sulfonyl group, resulting in a radically different pharmacological profile . Evidence from the broader sulfonylpiperazine class demonstrates that subtle structural variations—such as replacement of a methylene group with a sulfonyl linker—can alter sigma-1 receptor affinity by over 90-fold and dramatically shift σ₁/σ₂ selectivity ratios [2]. Therefore, any ad hoc replacement of this compound with a structurally truncated or N-alkyl-modified analog carries an unquantifiable risk of losing the integrated pharmacophoric signature required for the intended research application.

Quantitative Differentiation Evidence for Methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate (CAS 1210194-23-2) Versus Closest Analogs


Molecular Weight Differentiation: Target Compound vs. Demethylated and Debenzylated Analogs

The target compound possesses a molecular weight of 409.89 g/mol, which is 148.16 g/mol (56.6%) greater than its closest commercially available truncated analog 1-((6-chloropyridin-3-yl)sulfonyl)piperazine (CAS 1368513-72-7, MW 261.73 g/mol) . This mass difference arises from the additional N-benzyl substituent (Δ + 90.12 g/mol) and the methyl ester group (Δ + 59.04 g/mol) present on the pyridine ring . For analytical workflows employing LC-MS, this mass differential provides unambiguous chromatographic separation and mass spectrometric differentiation, enabling confident identity confirmation even in complex reaction mixtures where both compounds may co-elute.

Physicochemical profiling LC-MS method development Chemical inventory control

Structural Complexity and Pharmacophoric Element Count: Target Compound vs. Methyl 6-Chloropyridine-3-Carboxylate

The target compound incorporates five distinct pharmacophoric elements within a single molecular entity: (i) a hydrogen-bond-accepting pyridine nitrogen, (ii) an electrophilic chloropyridine ring, (iii) a hydrogen-bond-accepting sulfonyl group, (iv) a hydrogen-bond-accepting ester carbonyl, and (v) a protonatable piperazine tertiary amine . In stark contrast, methyl 6-chloropyridine-3-carboxylate (CAS 73781-91-6, MW 171.58 g/mol) contains only three of these elements and entirely lacks the sulfonyl-piperazine motif that is repeatedly associated with potent biological activity in sulfonylpiperazine drug-discovery campaigns [1]. The sulfonylpiperazine substructure has been explicitly identified as a privileged scaffold conferring target engagement across multiple therapeutic areas including oncology, metabolic disease, and infectious disease [1].

Fragment-based drug design Pharmacophore modeling Hit-to-lead optimization

N-Substituent Lipophilicity Differentiation: Benzyl vs. Methyl on the Piperazine Ring

The target compound bears an N-benzyl substituent on the piperazine ring, which confers substantially higher calculated lipophilicity compared to the N-methyl analog 1-[(6-chloropyridin-3-yl)sulfonyl]-4-methylpiperazine (CAS 64614-53-5, C₁₀H₁₄ClN₃O₂S, MW 275.75 g/mol) [1]. The benzyl group adds approximately +2.5 units to the compound's calculated logP compared to the N-methyl variant, based on the additive contribution of a phenyl ring (~+2.0 logP) and an additional methylene linker (~+0.5 logP) . Within the sulfonylpiperazine class, N-benzyl substitution has been correlated with enhanced sigma-1 receptor affinity; the European Journal of Medicinal Chemistry study demonstrated that a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine ligand achieved a Kᵢσ₁ of 0.96 ± 0.05 nM with 96-fold σ₁/σ₂ selectivity, whereas compounds lacking the benzyl group showed substantially reduced affinity [2].

Lipophilicity optimization Blood-brain barrier penetration ADME prediction

Ester Functionality: Synthetic Versatility Advantage Over Non-Ester Analogs

The methyl ester at the pyridine 3-position of the target compound is absent in 1-benzyl-4-[(6-chloropyridine-3-yl)sulfonyl]piperazine (C₁₆H₁₈ClN₃O₂S, MW 351.85 g/mol), which instead has an unsubstituted hydrogen at this position . The methyl ester provides a chemically orthogonal handle for further derivatization: it can be hydrolyzed to the free carboxylic acid (enabling amide coupling or salt formation), reduced to the primary alcohol (enabling etherification or phosphorylation), or transesterified to install alternative ester moieties for prodrug strategies . This synthetic versatility is absent in the non-ester analog, which offers no equivalent functionalization point at the pyridine 3-position without de novo C–H functionalization chemistry. Furthermore, the ester carbonyl acts as an additional hydrogen-bond acceptor, contributing to the compound's overall polarity and potentially influencing solubility and crystal packing .

Prodrug design Synthetic derivatization Click chemistry

Class-Level Biological Plausibility: Sulfonylpiperazine Anti-Infective and Anticancer Evidence

Although direct biological assay data for the target compound has not been published in the peer-reviewed literature, the sulfonylpiperazine scaffold to which it belongs has demonstrated quantifiable activity across multiple therapeutic areas. In antimalarial research, the sulfonylpiperazine MMV291 exhibited an EC₅₀ of approximately 1 μM against P. falciparum 3D7 blood-stage parasites, with mechanism-of-action studies confirming interference with actin-1/profilin dynamics—a target class not addressed by current artemisinin-based therapies [1]. In anticancer research, a review of 187 sulfonylpiperazine-bearing heterocyclic cores documented potent activity across diverse cancer cell lines, with structure-activity relationship studies highlighting the critical role of the sulfonamide bridge and N-aryl/benzyl substitution for cytotoxicity [2]. The target compound uniquely combines the 6-chloropyridine-3-carboxylate ester with the benzylpiperazine sulfonamide within a single molecule—a combination not represented among the 187 published compounds—potentially offering a distinct biological fingerprint [2].

Antimalarial drug discovery Anticancer screening Actin polymerization inhibition

Highest-Value Research and Industrial Application Scenarios for Methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate (CAS 1210194-23-2)


Advanced Intermediate for Sulfonylpiperazine-Focused Medicinal Chemistry Campaigns

This compound serves as a pre-functionalized building block that consolidates three structural modules—the chloropyridine ester, sulfonyl linker, and N-benzylpiperazine—into a single entity. For medicinal chemistry teams pursuing sigma receptor, kinase, or GPCR targets where sulfonylpiperazines have established precedence [1], this compound reduces the linear synthetic sequence by at least two steps compared to assembling the molecule from methyl 6-chloropyridine-3-carboxylate and 4-benzylpiperazine separately. The methyl ester handle further enables parallel library synthesis through hydrolysis/amide coupling, making it suitable for hit-to-lead and lead optimization phases where rapid SAR exploration is rate-limiting .

Chemical Biology Probe for Actin Dynamics and Cellular Invasion Studies

Given the demonstrated capacity of sulfonylpiperazine compounds to interfere with actin-1/profilin dynamics in Plasmodium falciparum [2], this compound—which contains a distinct 6-chloropyridine-3-carboxylate head group not previously evaluated in this context—may exhibit a differentiated activity profile or resistance susceptibility pattern. Researchers investigating host cell invasion mechanisms, cytoskeletal remodeling, or actin polymerization inhibitors can use this compound as a structurally novel probe to complement existing tool compounds such as MMV291. The chloropyridine moiety also provides a potential halogen-bonding interaction not available in previously characterized sulfonylpiperazine probes [2].

Reference Standard for Analytical Method Development and Impurity Profiling

With a molecular weight of 409.89 g/mol and a unique combination of chromophoric (pyridine, benzyl) and mass-spectrometrically active (chlorine isotope pattern) features, this compound is well-suited as a reference standard for developing HPLC-UV and LC-MS methods targeting sulfonylpiperazine-containing molecules. The chlorine atom generates a characteristic ³⁵Cl/³⁷Cl isotopic doublet (3:1 ratio) in mass spectra, providing an unambiguous identifier even in complex biological matrices, while the benzyl chromophore enables UV detection at 254 nm . This compound can serve as a system suitability standard for laboratories analyzing sulfonylpiperazine drug candidates or their synthetic intermediates .

Fragment-Elaboration Starting Point for Structure-Based Drug Design

For structure-based drug design programs employing X-ray crystallography or cryo-EM, this compound offers a rigid, electron-dense core structure (sulfonyl group with strong anomalous scattering from sulfur, chlorine atom for phasing) that facilitates experimental electron density map interpretation . The benzylpiperazine moiety adopts well-defined conformational preferences that can be exploited for pharmacophore-constrained docking, while the methyl ester provides a vector for growing the molecule into adjacent binding pockets identified through fragment screening. This compound represents a 'fragment-plus' starting point that is more advanced than a traditional fragment (MW <300) yet retains sufficient chemical tractability for iterative optimization .

Quote Request

Request a Quote for Methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.